N-methacryloyladamantane-1-carboxamide

Description

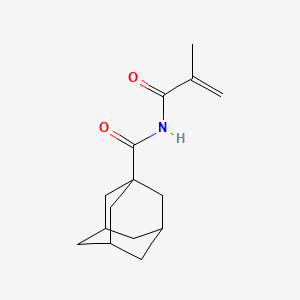

N-Methacryloyladamantane-1-carboxamide is a synthetic adamantane derivative featuring a methacryloyl group attached to the carboxamide moiety of the adamantane framework. Adamantane-based compounds are renowned for their rigid, diamondoid structure, which imparts exceptional thermal stability, hydrophobicity, and resistance to chemical degradation . The methacryloyl group introduces polymerizable vinyl functionality, making this compound a candidate for advanced materials, such as high-performance resins or photopolymers. However, detailed experimental data on its synthesis, crystallography, or applications remain sparse in publicly available literature.

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

N-(2-methylprop-2-enoyl)adamantane-1-carboxamide |

InChI |

InChI=1S/C15H21NO2/c1-9(2)13(17)16-14(18)15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,1,3-8H2,2H3,(H,16,17,18) |

InChI Key |

ORNGQWRZYYXPFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)NC(=O)C12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methacryloyladamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride . The general reaction scheme is as follows:

- Dissolve adamantane-1-carboxylic acid in an appropriate solvent (e.g., dichloromethane).

- Add triethylamine to the solution to act as a base.

- Slowly add methacryloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-methacryloyladamantane-1-carboxamide can undergo various chemical reactions, including:

Polymerization: The methacryloyl group allows the compound to participate in free-radical polymerization, forming polymers with unique properties.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

Polymerization: Polymers with methacryloyladamantane units.

Hydrolysis: Adamantane-1-carboxylic acid and methacrylamide.

Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

N-methacryloyladamantane-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties.

Biology: Investigated for its potential as a drug delivery vehicle due to its stability and biocompatibility.

Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N-methacryloyladamantane-1-carboxamide depends on its application. In polymerization, the methacryloyl group undergoes free-radical polymerization to form long polymer chains. In biological applications, the adamantane core provides stability and facilitates interactions with biological molecules, potentially targeting specific pathways or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Adamantane Carboxamides

To contextualize N-methacryloyladamantane-1-carboxamide, we compare it with three well-characterized analogs: N-butyladamantane-1-carboxamide , N-(4-ethoxyphenyl)-1-adamantanecarboxamide , and N-tert-butyladamantane-1-carboxamide .

Key Observations :

- Synthetic Flexibility : All analogs share a common synthesis route involving 1-adamantanecarbonyl chloride and a primary/secondary amine. The methacryloyl variant would require methacryloyl amine, introducing steric and electronic challenges due to the bulky vinyl group.

- Molecular Weight : The methacryloyl derivative has a higher molecular weight (259.34 g/mol) compared to alkyl-substituted analogs (235–299 g/mol), attributable to the methacryloyl group’s unsaturated and oxygenated structure.

Crystallographic and Intermolecular Interactions

- N-Butyladamantane-1-carboxamide : Forms 1D chains via N–H⋯O hydrogen bonds along the [001] axis, with a mean C–C bond length of 0.005 Å and R factor = 0.086 .

- Hypothesized Methacryloyl Analog : The methacryloyl group’s vinyl functionality may disrupt hydrogen-bonded networks, favoring π-π stacking or van der Waals interactions. This could reduce crystallinity compared to alkyl-substituted analogs.

Thermal and Solubility Properties

- N-Butyladamantane-1-carboxamide : High thermal stability (decomposition >250°C) and low solubility in polar solvents due to adamantane’s hydrophobicity .

- N-(4-Ethoxyphenyl)-1-adamantanecarboxamide : Enhanced solubility in organic solvents (e.g., DCM, THF) due to the ethoxyphenyl group’s aromaticity .

- This compound : Expected to exhibit moderate solubility in aprotic solvents (e.g., DMF) but poor aqueous solubility. The methacryloyl group may lower thermal stability due to vinyl group reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.